molecular formula C13H13N3O B12608914 N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide

Cat. No.: B12608914
M. Wt: 227.26 g/mol
InChI Key: CREXIJQFMZOIIA-UHFFFAOYSA-N
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Description

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is a compound that belongs to the class of acetamides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[3-(1H-pyrrol-2-ylmethylideneamino)phenyl]acetamide

InChI

InChI=1S/C13H13N3O/c1-10(17)16-12-5-2-4-11(8-12)15-9-13-6-3-7-14-13/h2-9,14H,1H3,(H,16,17)

InChI Key

CREXIJQFMZOIIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide typically involves the condensation of 3-aminobenzaldehyde with 2-acetylpyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Pharmaceutical Development

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide has shown promise in the pharmaceutical industry, particularly in drug design and development. Its structural similarity to other biologically active compounds suggests potential applications in targeting specific biological pathways.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of related compounds that share structural features with this compound. For instance, compounds designed to inhibit histone deacetylases (HDACs) have demonstrated significant antitumor activity, indicating that similar derivatives may also exhibit anticancer properties .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Research into related thiazole-acetamide derivatives has indicated strong antibacterial effects against various Gram-positive and Gram-negative bacteria.

Biochemical Studies

This compound can be utilized in biochemical studies to explore enzymatic interactions and metabolic pathways. Its ability to form various derivatives through chemical reactions makes it a valuable tool for studying reaction mechanisms and enzyme kinetics.

Mechanism of Action

The mechanism of action of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is a compound notable for its unique structural features, which include a pyrrole ring and an acetamide functional group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula for this compound is C13H13N3OC_{13}H_{13}N_{3}O, with a molecular weight of approximately 227.26 g/mol . The compound features a pyrrole ring linked to a phenyl group via a methylene bridge, contributing to its chemical reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural components:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells . The mechanism may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent can be inferred from its structural similarity to other biologically active compounds. Compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The presence of the imine functional group in the compound may allow it to act as an enzyme inhibitor. Compounds with similar functionalities have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.

Case Studies and Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. Below is a summary table showcasing related compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityReference
This compoundPyrrole ring, acetamide groupAnticancer, antimicrobial
3-AminoacetophenoneAromatic aminePrecursor in synthesis
4-Amino-N-(1H-pyrrol-2-yl)benzamideSimilar functional groupsCytotoxicity against cancer cells
N-(1H-Pyrrol-2-yl)methanaminePyrrole coreLimited activity reported

Pharmacological Potential

The pharmacological potential of this compound is supported by its ability to undergo various chemical reactions typical of amides and imines. It can participate in hydrolysis and nucleophilic substitution reactions, enhancing its versatility in drug development.

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